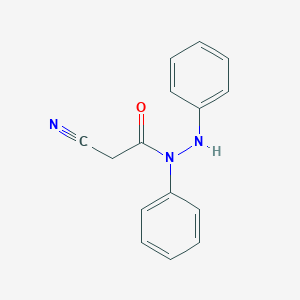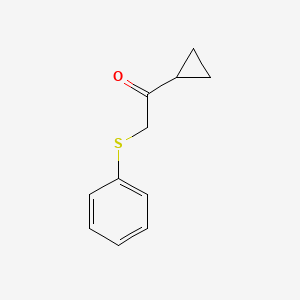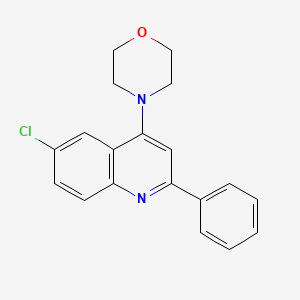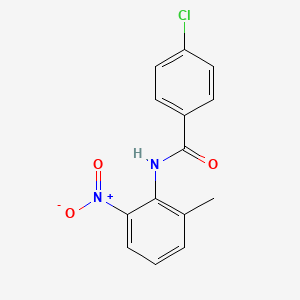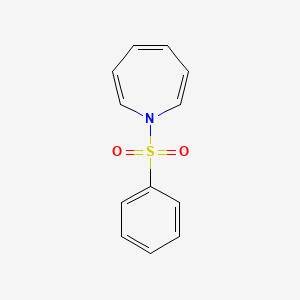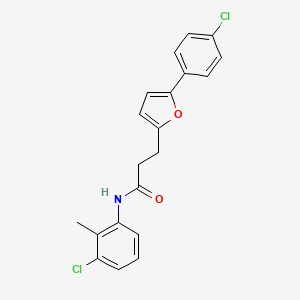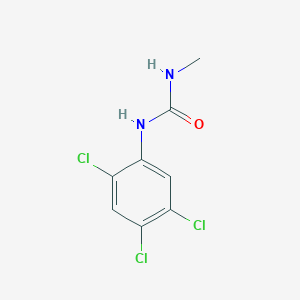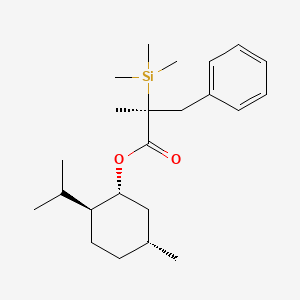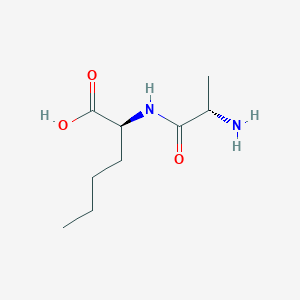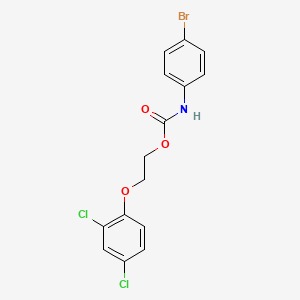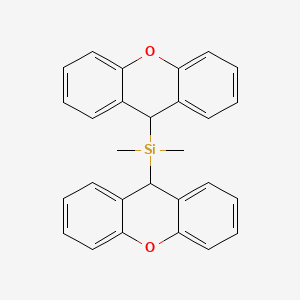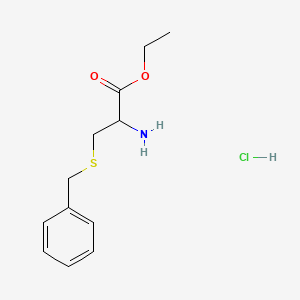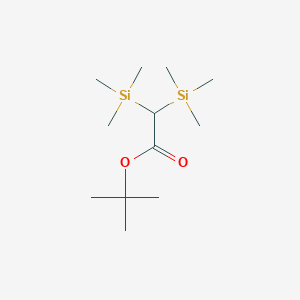
tert-Butyl bis(trimethylsilyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl bis(trimethylsilyl)acetate: is an organic compound with the molecular formula C12H28O2Si2 . It is a derivative of acetic acid where the hydrogen atoms are replaced by tert-butyl and trimethylsilyl groups. This compound is known for its unique chemical properties and is used in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl bis(trimethylsilyl)acetate typically involves the reaction of tert-butyl acetate with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:
tert-Butyl acetate+trimethylsilyl chloridebasetert-Butyl bis(trimethylsilyl)acetate+HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl bis(trimethylsilyl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution.
Hydrolysis: In the presence of water, the trimethylsilyl groups can be hydrolyzed to form tert-butyl acetate and trimethylsilanol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.
Acids and Bases: Used to catalyze hydrolysis and other reactions.
Oxidizing and Reducing Agents: Such as hydrogen peroxide and sodium borohydride, are used in oxidation and reduction reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Hydrolysis Products: tert-Butyl acetate and trimethylsilanol are the primary products of hydrolysis.
Wissenschaftliche Forschungsanwendungen
tert-Butyl bis(trimethylsilyl)acetate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis, particularly in the protection of functional groups.
Biology: Used in the modification of biomolecules for analytical purposes.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-Butyl bis(trimethylsilyl)acetate involves the interaction of its functional groups with target molecules. The trimethylsilyl groups provide steric protection, while the tert-butyl group enhances the compound’s stability. The compound can act as a protecting group for alcohols and amines, preventing unwanted reactions during synthesis.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl acetate: A simpler ester with similar reactivity but lacking the trimethylsilyl groups.
Trimethylsilyl acetate: Contains only the trimethylsilyl group without the tert-butyl group.
Bis(trimethylsilyl)acetamide: Another compound with trimethylsilyl groups used in organic synthesis.
Uniqueness: tert-Butyl bis(trimethylsilyl)acetate is unique due to the presence of both tert-butyl and trimethylsilyl groups, which provide a combination of steric protection and stability. This makes it particularly useful in complex synthetic routes where multiple functional groups need to be protected.
Eigenschaften
CAS-Nummer |
61501-32-4 |
|---|---|
Molekularformel |
C12H28O2Si2 |
Molekulargewicht |
260.52 g/mol |
IUPAC-Name |
tert-butyl 2,2-bis(trimethylsilyl)acetate |
InChI |
InChI=1S/C12H28O2Si2/c1-12(2,3)14-10(13)11(15(4,5)6)16(7,8)9/h11H,1-9H3 |
InChI-Schlüssel |
QDQNUGPFAAPFEX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C([Si](C)(C)C)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


